Sodium 3-chloropyridine-2-sulfinate
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Overview
Description
Sodium 3-chloropyridine-2-sulfinate: is an organosulfur compound with the molecular formula C₅H₄ClNO₂S.Na. It is a sodium salt derivative of 3-chloropyridine-2-sulfinic acid. This compound is known for its versatility in various chemical reactions and its applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of sodium 3-chloropyridine-2-sulfinate typically involves the reaction of 3-chloropyridine with sulfur dioxide and a base, such as sodium hydroxide. The reaction conditions often require a controlled temperature and pressure to ensure the formation of the desired sulfinate salt.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: Sodium 3-chloropyridine-2-sulfinate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert it to sulfides.
Substitution: It can participate in nucleophilic substitution reactions, where the sulfinate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Conditions often involve the use of polar aprotic solvents and bases to facilitate the substitution reactions.
Major Products:
Oxidation: Sulfonic acids.
Reduction: Sulfides.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
Chemistry: Sodium 3-chloropyridine-2-sulfinate is used as a building block in the synthesis of more complex organosulfur compounds. It is valuable in the formation of sulfonamides, sulfones, and other sulfur-containing molecules.
Biology and Medicine: In biological research, this compound is used to study the effects of sulfinates on cellular processes
Industry: In the industrial sector, this compound is used in the production of agrochemicals, pharmaceuticals, and dyes. Its reactivity makes it a useful intermediate in various manufacturing processes.
Mechanism of Action
The mechanism by which sodium 3-chloropyridine-2-sulfinate exerts its effects involves its ability to act as a nucleophile or electrophile in chemical reactions. It can form covalent bonds with other molecules, leading to the formation of new compounds. The molecular targets and pathways involved depend on the specific reaction and the nature of the other reactants.
Comparison with Similar Compounds
Sodium 3-chloropyridine-2-sulfonate: Similar in structure but with a sulfonate group instead of a sulfinate group.
Sodium 3-bromopyridine-2-sulfinate: Similar but with a bromine atom instead of chlorine.
Sodium 2-chloropyridine-3-sulfinate: Isomeric compound with the chlorine and sulfinate groups at different positions.
Uniqueness: Sodium 3-chloropyridine-2-sulfinate is unique due to its specific reactivity profile, which allows it to participate in a wide range of chemical reactions. Its position of the chlorine and sulfinate groups on the pyridine ring provides distinct chemical properties compared to its isomers and analogs.
Properties
Molecular Formula |
C5H3ClNNaO2S |
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Molecular Weight |
199.59 g/mol |
IUPAC Name |
sodium;3-chloropyridine-2-sulfinate |
InChI |
InChI=1S/C5H4ClNO2S.Na/c6-4-2-1-3-7-5(4)10(8)9;/h1-3H,(H,8,9);/q;+1/p-1 |
InChI Key |
PYWYNZXQGDPPDP-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC(=C(N=C1)S(=O)[O-])Cl.[Na+] |
Origin of Product |
United States |
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